2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Description

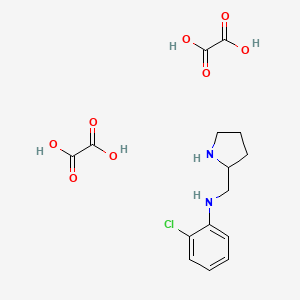

2-Chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a synthetic organic compound comprising a substituted aniline core modified with a pyrrolidinylmethyl group and a chlorine substituent at the 2-position of the aromatic ring. Its dioxalate salt form enhances solubility and stability, making it relevant for pharmaceutical and chemical research. Its properties are often inferred from analogs, such as 2-methyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate (CAS 1177293-97-8), which shares a nearly identical backbone but substitutes chlorine with a methyl group .

Properties

IUPAC Name |

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2C2H2O4/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;2*3-1(4)2(5)6/h1-2,5-6,9,13-14H,3-4,7-8H2;2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFNSBHSTYVZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC=C2Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 2-chloroaniline with pyrrolidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using column chromatography with a suitable eluent system, such as a mixture of dichloromethane and isopropanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like oxone or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Oxone, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Palladium catalysts, various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives that can be explored for new properties.

Types of Reactions

- Oxidation : Can be oxidized using reagents like oxone or hydrogen peroxide.

- Reduction : Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride.

- Substitution : The chloro group can be substituted with nucleophiles via palladium-catalyzed cross-coupling reactions.

Biology

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Preliminary studies suggest its potential as a lead compound for drug development due to its interactions with specific biological targets.

Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibitory effects against bacterial strains |

| Anticancer | Potential modulation of cancer cell pathways |

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with various enzymes and receptors, potentially leading to the development of new drugs.

Industry

This compound has applications in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, suggesting its potential as an antibacterial agent.

- Anticancer Research : Investigations into the anticancer properties revealed that the compound could inhibit specific cancer cell lines, warranting further exploration into its mechanisms of action and therapeutic potential.

- Synthesis of Derivatives : Research focused on synthesizing derivatives of this compound to enhance biological activity or develop new functionalities, showcasing its versatility as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate involves its interaction with specific molecular targets. The pyrrolidine ring and aniline group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

The chlorine atom in 2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate introduces distinct electronic and steric effects compared to methyl or other substituents in analogs. For example:

Implications of Substituent Differences:

However, the dioxalate counterion in both compounds likely dominates solubility profiles.

Reactivity : The electron-withdrawing chlorine may reduce nucleophilicity at the aromatic ring, affecting reactions like electrophilic substitution.

Pharmacological Activity : Chlorine substituents often improve metabolic stability and binding affinity in drug candidates compared to methyl groups, though experimental data for this compound is lacking.

Physicochemical Properties and Stability

Experimental data for this compound is scarce. Predictions based on its methyl analog and related chlorinated anilines suggest:

- Melting Point : Likely higher than the methyl analog (unreported for both) due to stronger intermolecular forces from the chlorine atom.

- Stability : Chlorine may confer greater resistance to oxidative degradation compared to methyl-substituted analogs.

Biological Activity

2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, also known as (4E)-SUN9221, is a compound with notable biological activity, particularly as an antagonist of various receptors. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

- CAS Number : 222318-55-0

- Molecular Formula : C₁₈H₂₃ClN₂O₄

- Molecular Weight : 368.84 g/mol

Biological Activity

The compound exhibits significant biological activities, primarily through its antagonistic effects on specific adrenergic and serotonin receptors.

Receptor Interactions

- α1-Adrenergic Receptor Antagonism :

- 5-HT2 Receptor Antagonism :

Antihypertensive Effects

In vivo studies demonstrate that (4E)-SUN9221 effectively reduces blood pressure in spontaneously hypertensive rats (SHR) in a dose-dependent manner:

Antiplatelet Activity

The compound has been shown to inhibit platelet aggregation induced by collagen, ADP, and epinephrine with IC50 values of:

The mechanisms underlying the biological activities of (4E)-SUN9221 involve its interaction with adrenergic and serotonin receptors, leading to various physiological responses:

- Vasodilation : By blocking α1 receptors, the compound promotes vasodilation and subsequently lowers blood pressure.

- Inhibition of Platelet Aggregation : The antagonism at serotonin receptors contributes to the inhibition of platelet aggregation, which is beneficial in preventing thrombotic events.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of (4E)-SUN9221:

Study on Antihypertensive Effects

A study conducted on SHR indicated that administration of (4E)-SUN9221 resulted in significant antihypertensive effects compared to control groups. The results suggest its potential use in managing hypertension .

Antiplatelet Aggregation Study

Research involving human platelet-rich plasma demonstrated that (4E)-SUN9221 effectively inhibits platelet aggregation at low concentrations, suggesting its utility in conditions where platelet aggregation poses a risk .

Comparative Analysis with Other Compounds

| Compound Name | Receptor Target | IC50/pA2 Value | Biological Activity |

|---|---|---|---|

| (4E)-SUN9221 | α1-Adrenergic | pA2 = 8.89 | Antihypertensive |

| 5-HT2 | pA2 = 8.74 | Antiplatelet | |

| Isoprenaline | β-Adrenergic | IC50 = N/A | Bronchodilator |

| Prazosin | α1-Adrenergic | IC50 = N/A | Antihypertensive |

Q & A

Q. What are the common synthetic routes for 2-chloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, and how are reaction conditions optimized?

The compound is synthesized via palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives, where ligand choice (e.g., bulky phosphines or carbenes) dictates regioselectivity for heterocyclic products like carbazoles or acridines . Optimization involves varying solvents (DMF, THF), bases (triethylamine), and temperature (70–100°C) to control reaction kinetics and byproduct formation. Chloroacetylation steps, as described in coumarin-thiazole syntheses, may also apply for functionalization .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction using SHELXL (SHELX-2018) is standard for structural elucidation. Data collection involves monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K, with refinement parameters (R-factor < 0.05) ensuring accuracy. The pyrrolidine-methylaniline backbone often adopts a distorted square-planar geometry in palladium complexes, as seen in analogous structures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine methylene groups (δ 2.3–3.1 ppm) .

- IR Spectroscopy : Confirm N-H stretches (~3400 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 357.44) and fragmentation patterns .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Challenges include low solubility in polar solvents and co-elution of byproducts. Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) ensures separation .

Advanced Research Questions

Q. How do palladium ligand systems influence the synthesis of derivatives, and what mechanistic insights exist?

Bulky ligands (e.g., XPhos) favor oxidative addition at the 2-chloroaniline site, enabling C-N bond formation for carbazoles, while electron-deficient ligands promote vinyl group cyclization to indoles. Mechanistic studies (DFT calculations) reveal ligand-dependent transition-state stabilization (ΔG‡ ~20–25 kcal/mol) .

Q. What computational methods predict the compound’s reactivity in heterocyclic formation?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models charge distribution and frontier molecular orbitals. Fukui indices identify nucleophilic sites (e.g., pyrrolidine nitrogen), guiding functionalization strategies. Molecular dynamics simulations (NAMD) assess solvent effects on reaction pathways .

Q. How can researchers resolve conflicting crystallographic data from different refinement methods?

Discrepancies in bond lengths or angles (e.g., Pd-N vs. Pd-Cl distances) arise from resolution limits or twinning. Use SHELXL’s TWIN/BASF commands for twinned data or cross-validate with spectroscopic data (e.g., EXAFS for metal coordination) .

Q. What is the role of the dioxalate counterion in stabilizing the compound’s solid-state structure?

The dioxalate anion forms hydrogen bonds with the pyrrolidine NH group (O···H distances ~2.1 Å), enhancing lattice energy and reducing hygroscopicity. Thermogravimetric analysis (TGA) shows decomposition at ~200°C, correlating with counterion loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.